molecular formula C12H11N3S2 B7599940 2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole

2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole

Cat. No.: B7599940
M. Wt: 261.4 g/mol
InChI Key: RMIVPRPCZODDCN-UHFFFAOYSA-N
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Description

2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole is a heterocyclic compound that features both imidazole and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole typically involves the reaction of 1-methylimidazole with a benzothiazole derivative. One common method involves the use of a thiol group to link the imidazole and benzothiazole rings. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole or benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole involves its interaction with specific molecular targets. The imidazole and benzothiazole rings can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole is unique due to the presence of both imidazole and benzothiazole rings linked by a thioether group

Properties

IUPAC Name

2-[(1-methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S2/c1-15-7-6-13-12(15)16-8-11-14-9-4-2-3-5-10(9)17-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIVPRPCZODDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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